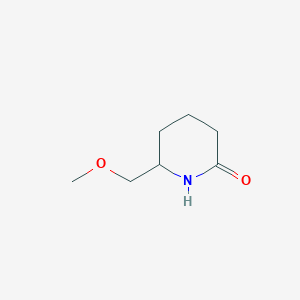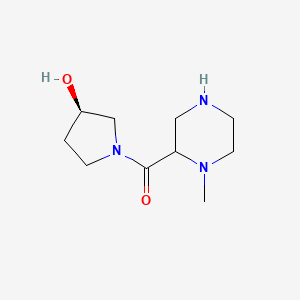
(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrolidine and piperazine rings under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety might interact with neurotransmitter receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidine
- (3R)-1-(1-ethylpiperazine-2-carbonyl)pyrrolidin-3-ol
- (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-2-ol
Uniqueness
What sets (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol apart from similar compounds is its specific stereochemistry and the presence of both the piperazine and pyrrolidine rings, which can confer unique biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1-methylpiperazin-2-yl)methanone |
InChI |
InChI=1S/C10H19N3O2/c1-12-5-3-11-6-9(12)10(15)13-4-2-8(14)7-13/h8-9,11,14H,2-7H2,1H3/t8-,9?/m1/s1 |
Clave InChI |
ULPCXCLRDNKLAT-VEDVMXKPSA-N |
SMILES isomérico |
CN1CCNCC1C(=O)N2CC[C@H](C2)O |
SMILES canónico |
CN1CCNCC1C(=O)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
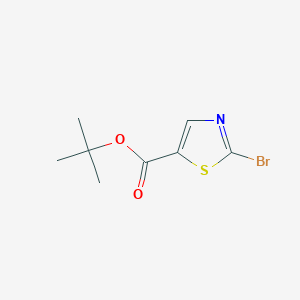
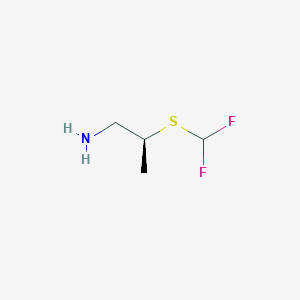

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
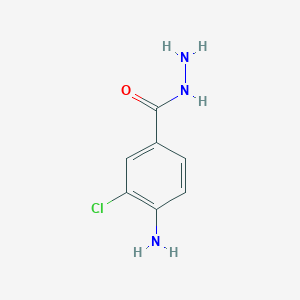
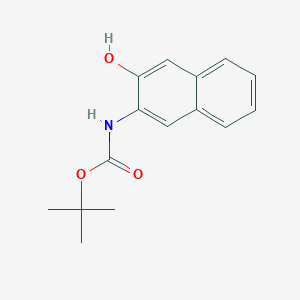
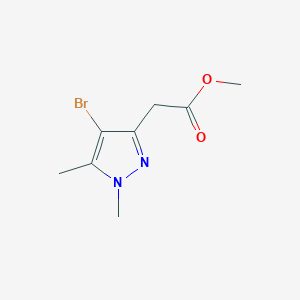
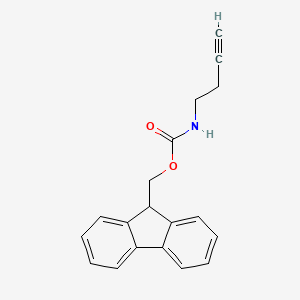

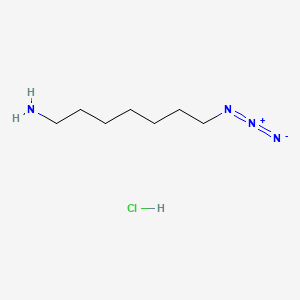
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
